6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride
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Overview
Description
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride is a compound that belongs to the class of purine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group at the 4-position, and a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide or formic acid.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the purine core with 1-methylpiperazine. This reaction is often facilitated by the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine: The free base form of the compound.
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine sulfate: Another salt form with similar properties.
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine phosphate: A phosphate salt form used in different applications.
Uniqueness
6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-7H-purin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.ClH/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHSKLEBSTETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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